An In-Depth Technical Guide to the Mechanism of Action of BMS-191011
An In-Depth Technical Guide to the Mechanism of Action of BMS-191011
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191011 is a potent small molecule activator of the large-conductance calcium-activated potassium (BKCa) channels, also known as Maxi-K or KCa1.1 channels.[1] Its primary mechanism of action involves the direct opening of these channels, leading to potassium ion efflux and subsequent hyperpolarization of the cell membrane. This activity underlies its demonstrated neuroprotective and vasodilatory effects. This technical guide provides a comprehensive overview of the molecular mechanism, physiological consequences, and experimental validation of BMS-191011's action, tailored for a scientific audience.
Core Mechanism of Action: Activation of BKCa Channels
BMS-191011 functions as a direct opener of BKCa channels.[1] These channels are ubiquitously expressed and play a critical role in regulating cellular excitability by integrating intracellular calcium levels and membrane potential.
The activation of BKCa channels by BMS-191011 leads to an increased open probability of the channel, facilitating the outward flow of potassium ions (K+) down their electrochemical gradient. This efflux of positive charge results in hyperpolarization of the cell membrane, making the cell less excitable and less likely to fire action potentials. This fundamental action is the basis for the compound's observed physiological effects.
Signaling Pathway
The signaling pathway initiated by BMS-191011 is direct and focused on the BKCa channel itself. Unlike ligands that bind to cell surface receptors to trigger a second messenger cascade, BMS-191011 is believed to interact directly with the channel protein or a closely associated regulatory subunit.
Quantitative Pharmacological Data
While a specific EC50 value for BMS-191011's activation of BKCa channels is not consistently reported in the reviewed literature, its potency is demonstrated through effective concentrations in various experimental models.
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| Concentration | 20 or 40 µM | IGR39 and Panc-1 cells | In vitro activation of BK channels | [2] |
| Dosage | 10-100 µg/kg | Male Wistar rats | In vivo retinal arteriole dilation | [2][3] |
| Inhibitor | Iberiotoxin (20 pmol/eye) | Male Wistar rats | Blockade of BMS-191011-induced vasodilation | [3] |
Key Physiological Effects and Experimental Evidence
The activation of BKCa channels by BMS-191011 translates into significant physiological effects, most notably neuroprotection and vasodilation.
Neuroprotection in Stroke Models
BMS-191011 has shown neuroprotective activity in rodent models of stroke.[1] The proposed mechanism for this neuroprotection is the hyperpolarization of neuronal membranes. In the context of ischemic stroke, excessive neuronal depolarization is a key component of the excitotoxic cascade. By opening BKCa channels, BMS-191011 can counteract this depolarization, thereby reducing excitotoxicity and subsequent neuronal death.
Vasodilation
BMS-191011 induces vasodilation by acting on the smooth muscle cells of blood vessels.[3] The opening of BKCa channels in these cells leads to membrane hyperpolarization, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration promotes smooth muscle relaxation and vasodilation. This effect has been specifically demonstrated in rat retinal arterioles.[3]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of BMS-191011.
Electrophysiological Characterization: Patch-Clamp
While a specific protocol for BMS-191011 is not available, a general whole-cell patch-clamp protocol to assess its effect on BKCa channels would be as follows:
Objective: To measure the effect of BMS-191011 on BKCa channel currents in a heterologous expression system or primary cell culture.
Experimental Workflow:
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human BKCa channel α-subunit are cultured under standard conditions.
-
Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA) to study calcium sensitivity (pH 7.2 with KOH).
-
-
Recording Procedure:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Voltage steps are applied (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit BKCa currents.
-
After recording baseline currents, BMS-191011 is applied to the bath at various concentrations.
-
Currents are recorded at each concentration to determine the dose-dependent effect on channel activity.
-
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model
BMS-191011 has been shown to be effective in rodent models of stroke.[1] A typical MCAO protocol to evaluate the neuroprotective effects of BMS-191011 is as follows:
Objective: To determine if BMS-191011 reduces infarct volume and improves neurological outcome following focal cerebral ischemia in rodents.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is maintained for a defined period (e.g., 90 minutes).
-
-
Drug Administration: BMS-191011 or vehicle is administered (e.g., intravenously) at a specific time point (e.g., at the time of reperfusion).
-
Reperfusion: The monofilament is withdrawn to allow reperfusion.
-
Neurological Evaluation: Neurological deficit scores are assessed at 24 hours post-MCAO.
-
Infarct Volume Determination:
-
At the end of the experiment, the brains are removed and sectioned.
-
Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume is quantified using image analysis software.
-
Conclusion
BMS-191011 is a potent and specific opener of large-conductance calcium-activated potassium channels. Its mechanism of action, centered on the hyperpolarization of cell membranes, provides a strong rationale for its observed neuroprotective and vasodilatory properties. The experimental evidence to date supports its potential as a therapeutic agent in conditions characterized by cellular hyperexcitability, such as ischemic stroke. Further research to elucidate a precise EC50 value and to explore its effects in a wider range of preclinical models is warranted.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-191011, an opener of large-conductance Ca2+-activated potassium channels, dilates rat retinal arterioles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
